molecular formula C12H12N2O3 B12916072 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione CAS No. 91393-24-7

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione

Katalognummer: B12916072
CAS-Nummer: 91393-24-7
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: VBRHBQIGHOJXEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group and a 4-methylphenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with urea and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and isopropanol (i-PrOH), and the reaction is often facilitated by microwave irradiation at temperatures around 90°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[oxo-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione.

    Reduction: Formation of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-diol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the aromatic ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming hydrogen bonds with active site residues or by blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

91393-24-7

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6,10,15H,1H3,(H2,13,14,16,17)

InChI-Schlüssel

VBRHBQIGHOJXEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.